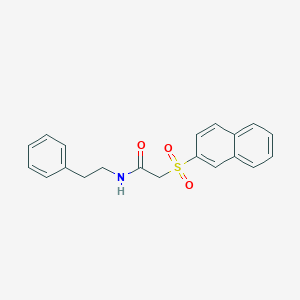![molecular formula C15H16FN3OS B277229 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion and decreased blood glucose levels.
作用机制
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden works by inhibiting the SGLT2 protein in the kidney, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting this protein, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden increases the excretion of glucose in the urine, leading to decreased blood glucose levels.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been shown to improve glycemic control in patients with type 2 diabetes mellitus, as well as reduce body weight and blood pressure. The drug has also been associated with a reduction in cardiovascular events, including heart failure hospitalization and cardiovascular death.
实验室实验的优点和局限性
One advantage of using 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that the drug may not be suitable for all types of experiments, as its effects are specific to the treatment of type 2 diabetes mellitus and related metabolic disorders.
未来方向
Future research on 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden may focus on its potential use in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, the drug may be investigated for its cardiovascular benefits in other patient populations, such as those with heart failure or chronic kidney disease. Finally, future studies may aim to identify biomarkers or genetic factors that predict response to 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden treatment.
合成方法
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden is synthesized by a multi-step process involving the reaction of 2,4,6-trimethylpyrimidine with 4-fluoroaniline to produce 4-fluoro-N-(2,4,6-trimethylpyrimidin-5-yl)aniline. This intermediate is then reacted with 3-bromopropanoic acid to produce 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide.
科学研究应用
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. The drug has also been investigated for its potential in the treatment of other metabolic disorders, including obesity and non-alcoholic fatty liver disease. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamiden has been studied for its cardiovascular benefits, including the reduction of heart failure hospitalization and cardiovascular death.
属性
产品名称 |
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide |
|---|---|
分子式 |
C15H16FN3OS |
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H16FN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChI 键 |
MEVNFKRQWFXSAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
规范 SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)F)C |
溶解度 |
45.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)


![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)